Cancer/testis antigen 1 (123-137) is a peptide derived from the cancer/testis antigen gene 1B, also known as New York esophageal squamous cell carcinoma 1. This antigen belongs to a family of proteins that are primarily expressed in testicular germ cells and aberrantly expressed in various malignancies. The restricted expression pattern and immunogenic properties of cancer/testis antigens make them promising targets for cancer immunotherapy.
Cancer/testis antigen 1B was first identified through serological analysis of recombinant complementary DNA expression libraries in patients with esophageal squamous cell carcinoma. It is located on the X chromosome at position Xq28 and consists of three exons spanning over 8 kilobases. The protein encoded by this gene, NY-ESO-1, has been extensively studied for its role in tumorigenesis and immune response.
Cancer/testis antigens are classified based on their expression patterns, which include:
The synthesis of cancer/testis antigen 1 (123-137) involves the production of the NY-ESO-1 protein, which can be achieved through several methods, including recombinant DNA technology. This process typically involves cloning the gene into an expression vector, followed by transformation into host cells such as bacteria or yeast for protein production.
The gene encoding NY-ESO-1 is cloned into a suitable vector that allows for high-level expression. Following transformation, the host cells are cultured under conditions that promote protein synthesis. The protein is then purified using affinity chromatography techniques, which exploit specific interactions between the protein and a ligand attached to the chromatography medium.
The NY-ESO-1 protein consists of 180 amino acids with a molecular mass of approximately 18 kDa. Its structure includes:
Structural predictions suggest that the N-terminal domain exhibits a flexible loop or turn conformation, while the C-terminal domain is characterized by a more restrained helical structure. This structural arrangement is crucial for its interaction with immune cells.
Cancer/testis antigen 1 (123-137) participates in various biochemical reactions within the immune system. It is recognized by T-cells, leading to an immune response against tumor cells expressing this antigen.
Upon recognition by T-cells, NY-ESO-1 can induce both humoral and cellular immune responses. The peptide can be presented by major histocompatibility complex class I molecules on the surface of antigen-presenting cells, facilitating T-cell activation and proliferation.
The mechanism of action for cancer/testis antigen 1 (123-137) primarily involves its role as an immunogenic target:
Studies have shown that high levels of NY-ESO-1 expression correlate with enhanced immune responses and can be used as a biomarker for monitoring treatment efficacy in cancer patients.
Relevant analyses indicate that post-translational modifications may affect both solubility and immunogenicity, influencing its potential as a therapeutic target.
Cancer/testis antigen 1 (123-137) has significant applications in cancer research and therapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4